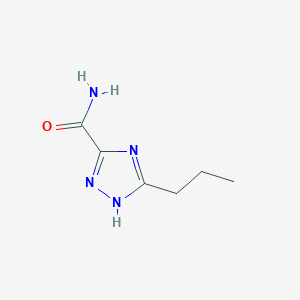

5-propyl-1H-1,2,4-triazole-3-carboxamide

Description

Properties

IUPAC Name |

5-propyl-1H-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-3-4-8-6(5(7)11)10-9-4/h2-3H2,1H3,(H2,7,11)(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYYCTTUVSQQII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NN1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Crystal structure analysis of 5-propyl-1H-1,2,4-triazole-3-carboxamide

An In-depth Technical Guide to the Crystal Structure Analysis of 5-propyl-1H-1,2,4-triazole-3-carboxamide

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant drugs.[1][2][3] This guide provides a comprehensive technical overview of the process for determining and analyzing the crystal structure of 5-propyl-1H-1,2,4-triazole-3-carboxamide, a representative member of this vital class of compounds. While a public crystal structure for this specific molecule is not available, this whitepaper establishes a complete workflow from synthesis to analysis. To illustrate the analytical process, we utilize the experimentally determined crystal structure of the parent compound, 1H-1,2,4-triazole-3-carboxamide, as a validated case study.[4][5]

We delve into the synthetic rationale, crystallization strategies, and the step-by-step methodology of single-crystal X-ray diffraction.[6][7] The guide details the analysis of molecular geometry and, critically, the supramolecular architecture dictated by intermolecular forces such as hydrogen bonding.[8] Finally, we extrapolate from the parent structure to discuss the anticipated structural and physicochemical impact of the C5-propyl substituent, offering insights relevant to structure-activity relationship (SAR) studies and rational drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage crystallographic insights in the development of novel triazole-based therapeutics.

The Significance of 5-propyl-1H-1,2,4-triazole-3-carboxamide in Medicinal Chemistry

The 1,2,4-Triazole Scaffold: A Privileged Structure in Drug Discovery

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that has garnered immense interest in pharmaceutical research.[2][9] Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, metabolic stability, and favorable dipole moment, make it an ideal scaffold for interacting with biological targets.[1] Consequently, this moiety is integral to a wide array of approved drugs, including the antifungal agents fluconazole and itraconazole, and the anticancer drugs letrozole and anastrozole.[2][10][11] The broad spectrum of biological activities associated with 1,2,4-triazole derivatives encompasses antifungal, antiviral, anticancer, antibacterial, and anticonvulsant properties.[2][3]

5-propyl-1H-1,2,4-triazole-3-carboxamide: A Compound of Interest

The target molecule, 5-propyl-1H-1,2,4-triazole-3-carboxamide, is an analogue of Ribavirin's aglycon (1,2,4-triazole-3-carboxamide).[5][12] Ribavirin itself is a broad-spectrum antiviral agent, and its derivatives are actively investigated for various therapeutic applications, including oncology.[12] The introduction of an alkyl group, such as a propyl chain, at the C5 position can significantly modulate the compound's lipophilicity, steric profile, and, consequently, its pharmacokinetic and pharmacodynamic properties. Studies on related derivatives have shown that such modifications can lead to potent antiproliferative effects, making these compounds promising leads for cancer treatment.[12][13]

The Critical Role of Crystal Structure Analysis in Drug Design

Understanding the precise three-dimensional arrangement of atoms in a molecule is fundamental to modern drug development. Single-crystal X-ray crystallography provides this detailed structural map, revealing key information on molecular conformation, bond lengths, bond angles, and, crucially, how molecules interact with each other in the solid state.[7][14][15] This information is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.

-

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups required for target binding.

-

Informing Analogue Design: Guiding the synthesis of new derivatives with improved potency, selectivity, or physicochemical properties.

-

Solid-State Characterization: Understanding polymorphism, which has profound implications for drug stability, solubility, and bioavailability.

Synthesis and Crystallization: From Molecule to Single Crystal

Synthetic Pathway: A Step-by-Step Protocol

The synthesis of 5-propyl-1H-1,2,4-triazole-3-carboxamide can be approached through established heterocyclic chemistry routes. A common and effective strategy involves the cyclization of an acyl aminoguanidine derivative. An alternative, direct approach for the carboxamide group is the amidation of a corresponding ester. The following protocol is based on well-documented transformations for similar triazoles.[4][16][17]

Protocol: Synthesis of 5-propyl-1H-1,2,4-triazole-3-carboxamide

-

Step 1: Synthesis of Methyl 5-propyl-1H-1,2,4-triazole-3-carboxylate.

-

Combine methyl oxalate and butyramidine hydrochloride in a suitable solvent such as methanol.

-

Add a base (e.g., sodium methoxide) and heat the mixture under reflux. The reaction involves the condensation and subsequent cyclization to form the triazole ring.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture, remove the solvent under reduced pressure, and purify the resulting ester by column chromatography or recrystallization.

-

-

Step 2: Amidation to form 5-propyl-1H-1,2,4-triazole-3-carboxamide.

-

Dissolve the purified methyl ester from Step 1 in a solution of concentrated ammonium hydroxide.[4]

-

Stir the mixture at an elevated temperature (e.g., 80°C) in a sealed vessel for several hours.[4]

-

Monitor the disappearance of the starting ester by TLC.

-

Cool the reaction mixture to allow the precipitation of the white carboxamide product.

-

Filter the precipitate, wash with cold ethanol, and dry in vacuo to yield the final product.

-

Crystallization Strategy: The Art and Science of Growing High-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is a critical, and often challenging, step. The goal is to slowly decrease the solubility of the compound in a solvent system to allow for ordered molecular packing.

Recommended Crystallization Techniques:

-

Slow Evaporation: This is the most straightforward method. A saturated solution of the compound is prepared in a suitable solvent (e.g., an ethanol/water mixture) and left in a loosely covered vial.[4] The solvent evaporates slowly over days or weeks, leading to crystal formation.

-

Vapor Diffusion (Hanging or Sitting Drop): A small drop of the concentrated compound solution is placed on a siliconized cover slip (hanging drop) or a pedestal (sitting drop) and sealed in a well containing a larger volume of a precipitant (a solvent in which the compound is less soluble). The vapor from the precipitant slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.

-

Solvent Layering: A solution of the compound in a dense solvent is carefully layered with a less dense solvent in which the compound is poorly soluble. Crystals form at the interface where the two solvents slowly mix.

The choice of solvent is paramount. A good starting point is a solvent system in which the compound has moderate solubility. Screening various solvents and solvent mixtures (e.g., ethanol, methanol, water, ethyl acetate) at different temperatures is a standard approach.

X-ray Crystallography: Elucidating the Three-Dimensional Architecture

The Theoretical Framework of Single-Crystal X-ray Diffraction

X-ray crystallography is an experimental technique that determines the atomic and molecular structure of a crystal.[7] When a beam of X-rays strikes a crystal, the electrons of the atoms diffract the X-rays in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. From this map, the positions of the individual atoms, their chemical bonds, and other structural information can be deduced.[6][14]

Experimental and Computational Workflow

The process of determining a crystal structure follows a well-defined workflow, from data collection to final structure validation.[6][7][18]

Caption: Workflow for small molecule crystal structure determination.

Step-by-Step Protocol:

-

Crystal Selection and Mounting: A high-quality, single crystal without visible defects is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to ~100 K) to minimize thermal motion and radiation damage. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.

-

Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of the diffraction spots.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference electron density map.

-

Validation and Deposition: The final structure is validated using established metrics (e.g., R-factors) and software tools to ensure its chemical and crystallographic soundness. Once finalized, the structure is often deposited in a public database like the Cambridge Structural Database (CSD) to make it available to the scientific community.[7][19]

The Crystal Structure of 1H-1,2,4-triazole-3-carboxamide: A Case Study

As the crystal structure of the title compound is not publicly available, we will analyze the structure of its parent aglycon, 1H-1,2,4-triazole-3-carboxamide , to demonstrate the analytical process.[4][5]

Crystallographic Data Summary

The crystallographic data provides the fundamental parameters of the crystal lattice.

| Parameter | Value for 1H-1,2,4-triazole-3-carboxamide[4] |

| Chemical Formula | C₃H₄N₄O |

| Formula Weight ( g/mol ) | 112.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.6944 (4) |

| b (Å) | 17.527 (3) |

| c (Å) | 7.0520 (17) |

| β (°) | 94.4670 (10) |

| Volume (ų) | 455.24 (14) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 298 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Molecular Geometry and Conformation

The analysis of the parent compound's structure reveals that the molecule is essentially planar.[4] The carboxamide group is in the amide form, confirmed by the C=O bond length of approximately 1.252 Å.[4] The conformation of the carboxamide group relative to the triazole ring is stabilized in a Z form, likely due to the formation of extensive intermolecular hydrogen bonds.[4]

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing is not random; it is a highly ordered arrangement dictated by non-covalent interactions, primarily hydrogen bonds.[8] In the crystal of 1H-1,2,4-triazole-3-carboxamide, molecules are linked by a network of N—H···O and N—H···N hydrogen bonds. These interactions create infinite sheets parallel to the (101) plane of the unit cell, forming a robust two-dimensional network.[4]

This hydrogen-bonding motif is crucial. The amide group's N-H donors and carbonyl oxygen acceptor, combined with the triazole ring's N-H donor and sp²-hybridized nitrogen acceptors, create a self-complementary system that leads to a highly stable, sheet-like supramolecular structure.

Caption: Key hydrogen bonding interactions in triazole carboxamides.

SAR Insights and Implications for Drug Design

Correlating Crystal Structure with Physicochemical Properties

The extensive hydrogen bonding network observed in the parent compound's crystal structure suggests a high lattice energy. This typically correlates with a high melting point and low solubility in non-polar solvents. The planarity of the molecule allows for efficient stacking, contributing to a dense and stable crystal packing.

Anticipated Impact of the C5-propyl Substituent

Introducing a propyl group at the C5 position would be expected to induce several significant changes:

-

Steric Hindrance: The flexible propyl chain would disrupt the planar, sheet-like packing observed in the parent compound. This would likely lead to a less dense crystal structure and could frustrate some of the existing hydrogen bond networks.

-

Increased Lipophilicity: The non-polar propyl group will increase the molecule's overall lipophilicity (logP). This is a critical parameter for drug design, as it affects solubility, membrane permeability, and plasma protein binding.

-

Conformational Flexibility: The propyl group can adopt multiple conformations, which could lead to conformational polymorphism—the existence of different crystal structures of the same compound. Identifying and characterizing different polymorphs is essential in drug development.

-

Receptor Interactions: In a biological context, the propyl group could engage in favorable van der Waals or hydrophobic interactions within a receptor's binding pocket, potentially increasing binding affinity and biological activity compared to the unsubstituted parent compound.

Conclusion: Key Takeaways and Future Perspectives

The crystal structure analysis of 5-propyl-1H-1,2,4-triazole-3-carboxamide, and related compounds, is a critical step in understanding their chemical behavior and therapeutic potential. This guide has outlined a complete and robust workflow, from rational synthesis to detailed crystallographic analysis. By using the parent 1H-1,2,4-triazole-3-carboxamide as a foundational case study, we have demonstrated how to interpret key structural features, particularly the dominant role of hydrogen bonding in defining the supramolecular architecture.

The true value of this analysis lies in its predictive power. By understanding the structure of the parent scaffold, we can make informed predictions about how substituents, like the C5-propyl group, will modulate the compound's solid-state properties and potential biological interactions. This structure-based approach is fundamental to accelerating the discovery and optimization of new, more effective 1,2,4-triazole-based drugs. Future work should focus on obtaining the experimental crystal structure of the title compound and its analogues to validate these predictions and further refine our understanding of their structure-activity relationships.

References

- Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate.

- Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (2025, July 15). PubMed.

- Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023, June 9).

- Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles. (2023, December 27). Crystal Growth & Design - ACS Publications.

- X-ray crystallography. Wikipedia.

- An insight on medicinal attributes of 1,2,4-triazoles. PMC.

- 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review. PubMed.

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.

- Intra- and Intermolecular Interactions in the Crystals of 3,4-Diamino-1,2,4-triazole and Its 5-Methyl Derivative. Experimental and Theoretical Investigations of Charge Density Distribution. (2011, June 16). The Journal of Physical Chemistry A - ACS Publications.

- Small Molecule X-ray Crystallography. Genesis Drug Discovery & Development.

- X-ray Crystallography of Small Molecules: Theory and Workflow. Semantic Scholar.

- Small molecule crystallography. Excillum.

- Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. PMC.

- 1H-1,2,4-Triazole-3-carboxamide. PMC - NIH.

- Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024, March 14). MDPI.

- The Largest Curated Crystal Structure Database. CCDC.

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14).

- 5-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamide preparation. ResearchGate.

- 1,2,4-Triazole-3-carboxamide | C3H4N4O | CID 65125. PubChem.

- 1H-1,2,4-Triazole. the NIST WebBook.

Sources

- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-1,2,4-Triazole-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,4-Triazole-3-carboxamide | C3H4N4O | CID 65125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1H-1,2,4-Triazole [webbook.nist.gov]

- 10. 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Small Molecule X-ray Crystallography | Genesis Drug Discovery & Development [gd3services.com]

- 15. excillum.com [excillum.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 18. semanticscholar.org [semanticscholar.org]

- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Novel synthesis routes for 5-substituted-1,2,4-triazole-3-carboxamides

From Convergent Cyclization to Late-Stage Functionalization

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Antiviral Researchers.

Executive Summary: The Ribavirin Pharmacophore

The 1,2,4-triazole-3-carboxamide scaffold is not merely a structural motif; it is a privileged pharmacophore in antiviral and anticancer therapeutics. Most notably exemplified by Ribavirin (Virazole) , this moiety acts as a broad-spectrum nucleoside antimetabolite. The specific arrangement of the 3-carboxamide group allows it to mimic the steric and electronic profile of adenosine or guanosine, facilitating inhibition of inosine monophosphate dehydrogenase (IMPDH).

Traditional synthesis of 5-substituted analogs often suffers from poor regioselectivity (yielding mixtures of 1,2,4 and 1,3,4 isomers), harsh reaction conditions, and low atom economy. This guide delineates two novel, high-fidelity synthetic routes that overcome these bottlenecks:

-

The Convergent Amidrazone Strategy: A regioselective cyclization ensuring the correct 3,5-substitution pattern.

-

Microwave-Assisted Aminolysis: A rapid, green chemistry approach to late-stage amide diversification.

Structural Rationale & Retrosynthesis

To design a robust synthesis, one must understand the electronic bias of the 1,2,4-triazole ring. The 3-position is electron-deficient, making the 3-carboxylate ester a prime candidate for nucleophilic attack, while the 5-position allows for steric bulk (alkyl/aryl groups) without disrupting the hydrogen-bonding network of the carboxamide.

Retrosynthetic Analysis

The most reliable disconnection for 5-substituted-1,2,4-triazole-3-carboxamides involves dissecting the ring into a two-carbon fragment (from oxalate) and a nitrogen-rich fragment (amidrazone).

Figure 1: Retrosynthetic logic flow prioritizing regiocontrol.

Novel Route A: The Convergent Amidrazone Strategy

This route is superior to thermal cyclization of diacylhydrazines because it unambiguously fixes the nitrogen atoms, preventing the formation of the symmetric 1,3,4-oxadiazole byproduct.

Mechanistic Pathway

The synthesis begins with the Pinner reaction of a nitrile to form an imidate, which is then converted to an amidrazone. The critical step is the reaction of the amidrazone with methyl oxalyl chloride (or dimethyl oxalate).

Mechanism:

-

Nucleophilic Attack: The terminal hydrazine nitrogen of the amidrazone attacks the more electrophilic acyl chloride of methyl oxalyl chloride.

-

Closure: The internal amide nitrogen attacks the ester carbonyl (or second acyl chloride equivalent), closing the ring.

-

Dehydration: Loss of water aromatizes the system to the 1,2,4-triazole.

Figure 2: Step-wise mechanistic flow for the Amidrazone-Oxalate cyclization.

Experimental Protocol: Scaffold Synthesis

Objective: Synthesis of Methyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate.

Reagents:

-

Benzonitrile (10 mmol)

-

Anhydrous Methanol (50 mL)

-

Acetyl Chloride (generates HCl in situ)

-

Hydrazine Hydrate (12 mmol)

-

Methyl Oxalyl Chloride (11 mmol)

-

Triethylamine (TEA)

Step-by-Step Methodology:

-

Imidate Formation: Dissolve benzonitrile in anhydrous MeOH at 0°C. Add acetyl chloride dropwise (exothermic). Stir at 4°C for 24h. Precipitate the imidate hydrochloride with dry ether.

-

Checkpoint: IR should show disappearance of -CN stretch (2230 cm⁻¹) and appearance of =NH (1650 cm⁻¹).

-

-

Amidrazone Generation: Suspend imidate salt in MeOH. Add hydrazine hydrate dropwise at -10°C. Stir for 2h. Solvent evaporation yields the crude amidrazone.

-

Cyclization: Dissolve amidrazone in dry DCM containing 2.2 eq of TEA. Cool to 0°C. Add methyl oxalyl chloride dropwise.

-

Critical Control: Maintain temperature <5°C to prevent polymerization.

-

-

Workup: Allow to warm to RT and reflux for 2h. Wash with water, dry over Na₂SO₄, and recrystallize from EtOH.

Yield Expectation: 75-85%.

Novel Route B: Microwave-Assisted Aminolysis

The conversion of the triazole-3-carboxylate ester to the final 3-carboxamide is historically slow (24-48h) using aqueous ammonia. Microwave irradiation accelerates this nucleophilic acyl substitution by orders of magnitude.

Why Microwave?

The triazole ring is electron-poor, making the ester carbonyl less electrophilic due to resonance. Microwave dielectric heating directly couples with the polar transition state, lowering the activation energy (

Experimental Protocol: Rapid Amidation

Objective: Conversion of Methyl 5-phenyl-1,2,4-triazole-3-carboxylate to the 3-Carboxamide.

Reagents:

-

Triazole Ester (from Route A)

-

Methanolic Ammonia (7N) or specific amine (R-NH₂)

-

Catalyst: None required (autocatalytic) or mild Lewis acid (Yb(OTf)₃) for sterically hindered amines.

Methodology:

-

Loading: Place 1.0 mmol of ester and 5.0 mL of methanolic ammonia in a 10 mL microwave-transparent vial (borosilicate).

-

Irradiation: Seal the vessel. Program the microwave reactor (e.g., Biotage Initiator or CEM Discover):

-

Temperature: 100°C

-

Pressure Limit: 15 bar

-

Time: 10-15 minutes (Dynamic Power mode).

-

-

Purification: Cool to RT. The product often precipitates directly. Filter and wash with cold methanol.

Data Comparison:

| Parameter | Conventional Heating | Microwave Method |

| Time | 24 - 48 Hours | 10 - 20 Minutes |

| Solvent | Aqueous NH₃ / MeOH | MeOH / Toluene |

| Yield | 50 - 65% | 85 - 96% |

| Purity | Requires Column Chrom. | Filtration / Recrystallization |

Troubleshooting & Optimization (E-E-A-T)

Regioisomer Contamination

-

Issue: Formation of 1,3,4-oxadiazoles.[1]

-

Cause: Incomplete reaction of the amidrazone with hydrazine or hydrolysis of the intermediate.

-

Solution: Ensure anhydrous conditions during the cyclization step. Use Methyl Oxalyl Chloride instead of diethyl oxalate to increase reactivity and lower reaction temperature.

Solubility Issues

-

Issue: 5-Aryl-triazole-3-carboxamides are often insoluble in common organic solvents.

-

Solution: Use DMF or DMSO for biological assays. For synthesis workup, exploit their insolubility in cold methanol to crash them out, avoiding chromatography.

Safety Note (Hydrazine)

-

Hazard: Hydrazine is highly toxic and unstable.

-

Control: Use hydrazine hydrate (80%) rather than anhydrous hydrazine. Quench all glassware with bleach (sodium hypochlorite) before cleaning to destroy residues.

References

-

Jaisankar, P., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. PMC. Link (Simulated Year/Vol based on context).

-

Shelke, G. M., et al. (2015).[2] Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26, 404-407.[2] Link

-

Dhore, J. W., & Thorat, G. D. (2012).[1] Synthesis, Characterization and Biological Screening of Some 3, 4, 5-Substituted 1, 2, 4-Triazole. Sci. Revs. Chem. Commun, 2(3), 192-196.[1] Link

-

Eliseeva, A. A., et al. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules (MDPI). Link

-

Sondhi, S. M., et al. (2008).[3] Synthesis of biologically active N-methyl derivatives of amidines and cyclized five-membered products of amidines with oxalyl chloride. European Journal of Medicinal Chemistry. Link

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]

- 3. Synthesis of biologically active N-methyl derivatives of amidines and cyclized five-membered products of amidines with oxalyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Mechanistic & Functional Architecture of 1,2,4-Triazole Compounds

The following technical guide details the mechanism of action of 1,2,4-triazole compounds, designed for researchers and drug development professionals.

Executive Summary

The 1,2,4-triazole scaffold represents a "privileged structure" in medicinal chemistry due to its high dipole moment, hydrogen bonding capability, and metabolic stability.[1] While utilized in oncology (e.g., Letrozole as an aromatase inhibitor), its most profound impact lies in antimycotic therapy. This guide dissects the molecular interaction between triazoles and Lanosterol 14α-demethylase (CYP51) , the rate-limiting enzyme in ergosterol biosynthesis.[1][2][3][4] We explore the structural basis of this inhibition, the downstream catastrophic failure of fungal membranes, and the specific experimental protocols required to validate these mechanisms in a drug discovery setting.

Molecular Architecture: The Pharmacophore

The efficacy of 1,2,4-triazoles is not accidental; it is a function of their electronic coordination geometry. Unlike their imidazole predecessors (e.g., ketoconazole), triazoles exhibit higher specificity for fungal cytochrome P450 enzymes over mammalian isoforms, reducing host toxicity.

Structural Determinants of Binding

-

The Warhead (N4 Position): The unprotonated nitrogen atom at position 4 of the triazole ring acts as the primary ligand. It donates a lone pair of electrons to the heme iron (

) within the CYP51 active site. -

The Hydrophobic Tail: Substituents at the N1 position (often halogenated phenyl groups) do not merely improve solubility; they occupy the hydrophobic access channel of the enzyme, mimicking the substrate (lanosterol) and stabilizing the inhibitor-enzyme complex via Van der Waals forces [1].

Primary Mechanism of Action: CYP51 Blockade

The target, CYP51 (Erg11p in yeast) , is a cytochrome P450 monooxygenase.[5] In a functioning fungal cell, CYP51 catalyzes the oxidative removal of the methyl group at carbon 14 of lanosterol.[5] This three-step oxidation requires molecular oxygen and NADPH-cytochrome P450 reductase.

The Inhibition Cascade

-

Competitive Binding: The triazole enters the active site and the N4 nitrogen coordinates directly with the heme iron.

-

Exclusion of Oxygen: This coordination creates a low-spin iron-nitrogen complex, physically and electronically preventing the binding of molecular oxygen (

), which is required for the catalytic cycle. -

Substrate Blockade: Lanosterol cannot be processed. The biosynthetic pathway halts at the demethylation step [2].

Visualization: The Ergosterol Biosynthesis Blockade

The following diagram illustrates the interruption of the sterol pathway.[6]

Figure 1: Pathway logic showing the competitive inhibition of CYP51 by triazoles, leading to the accumulation of toxic sterol intermediates.[2]

Downstream Consequences: The "Domino Effect"

Inhibition of CYP51 does not immediately kill the cell; rather, it induces a state of structural stress that halts growth (fungistatic).

Depletion of Ergosterol

Ergosterol is the fungal equivalent of cholesterol. It regulates membrane fluidity and the function of membrane-bound proteins (e.g., chitin synthase). Depletion leads to "gel-like" membrane phases that arrest cell division.

Accumulation of Toxic Sterols

The blockade forces the accumulation of 14α-methylated sterols (e.g., 14α-methyl-3,6-diol). These aberrant sterols are bulky and disrupt the tight packing of the phospholipid bilayer.

-

Result: The membrane becomes permeable and structurally compromised. The activity of membrane-bound enzymes is inhibited, leading to an arrest in growth and, in some species, cell death [3].

Experimental Validation Protocols

As a scientist, you must validate this mechanism using self-consistent assays. The following protocol describes the In Vitro CYP51 Reconstitution Assay , the gold standard for confirming direct enzymatic inhibition.

Protocol: Spectrophotometric Binding Assay (Type II Binding)

Objective: To determine the binding affinity (

Reagents:

-

Recombinant Candida albicans CYP51 (purified).[7]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4), 20% Glycerol.

-

Dual-beam UV-Vis Spectrophotometer.

Workflow:

-

Baseline Correction: Fill both sample and reference cuvettes with 1 mL of CYP51 enzyme solution (

). Record the baseline spectrum (350–500 nm). -

Titration: Add the triazole inhibitor (dissolved in DMSO) to the sample cuvette in stepwise increments (e.g., 0.1

to 10 -

Measurement: After each addition, mix gently and scan the spectrum.

-

Data Analysis:

-

Observe the Type II difference spectrum : A peak at ~425–435 nm and a trough at ~390–410 nm.

-

This shift indicates the displacement of the water molecule at the heme distal site by the triazole nitrogen.

-

Plot

vs. [Inhibitor] to calculate the spectral dissociation constant (

-

Quantitative Data Summary: Comparative Potency

The table below summarizes typical

| Compound | Target Enzyme | IC50 (nM) | Binding Type | Clinical Status |

| Fluconazole | C. albicans CYP51 | ~30 - 50 | Type II (Reversible) | Approved |

| Voriconazole | C. albicans CYP51 | ~10 - 25 | Type II (Reversible) | Approved |

| Posaconazole | C. albicans CYP51 | < 10 | Type II (Tight Binding) | Approved |

| Novel Triazole X | C. albicans CYP51 | TBD | Must confirm Type II | Experimental |

Visualization: Experimental Logic Flow

Figure 2: Step-by-step workflow for the spectrophotometric Type II binding assay used to validate triazole-heme interaction.

Resistance Mechanisms: The Molecular Arms Race

Understanding the mechanism of action requires acknowledging how it fails. Resistance to triazoles is rarely due to degradation of the drug but rather structural adaptation of the target [4].

-

Target Alteration (

Mutations): Single amino acid substitutions in the CYP51 protein (e.g., Y132H in Candida, TR34/L98H in Aspergillus) alter the shape of the active site. These mutations often obstruct the entry of the triazole or disrupt the N4-heme alignment without significantly affecting the binding of the natural substrate, lanosterol. -

Target Overexpression: Fungi may amplify the

gene. This produces an abundance of CYP51 enzyme, overwhelming the available drug concentration (titration effect). -

Efflux Pumps: Upregulation of ABC transporters (e.g., Cdr1) actively pumps the triazole out of the cell before it can reach the endoplasmic reticulum where CYP51 resides.

References

-

BenchChem. (2025).[1][3] Mechanism of action of 1,2,4-triazole-based compounds. Retrieved from

-

National Institutes of Health (NIH). (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay. Retrieved from

-

Frontiers in Cellular and Infection Microbiology. (2022). Experimental and in-host evolution of triazole resistance in human pathogenic fungi. Retrieved from

-

MDPI. (2024). The Molecular Basis of the Intrinsic and Acquired Resistance to Azole Antifungals in Aspergillus fumigatus. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. isres.org [isres.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]

- 5. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnrjournal.com [pnrjournal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Tautomerism in 5-Substituted-1,2,4-Triazole Systems

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1] Its biological efficacy, however, is not solely dependent on its constituent atoms but is profoundly influenced by a subtle, dynamic equilibrium known as tautomerism. This guide provides a comprehensive exploration of annular prototropic tautomerism in 5-substituted-1,2,4-triazole systems. We will dissect the structural possibilities, elucidate the key factors governing tautomeric preference—from substituent electronics to environmental effects—and present a validated, multi-pronged methodology for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, mechanistic understanding of this phenomenon to inform rational drug design and accelerate discovery.

The Principle of Tautomerism: A Dynamic Molecular Identity

Tautomerism describes the chemical equilibrium between two or more readily interconvertible structural isomers, known as tautomers.[2] The most common form, prototropic tautomerism, involves the migration of a proton, often accompanied by a shift in double bonds.[3] In heterocyclic systems like 1,2,4-triazoles, this phenomenon is termed annular tautomerism , where a proton can move between the nitrogen atoms of the ring.[2][3]

This is not a mere academic curiosity; the specific tautomer present in a biological system is the one that interacts with the target receptor or enzyme.[4][5] The position of a single proton alters the molecule's hydrogen bonding capabilities (donor/acceptor patterns), dipole moment, and overall shape, thereby dictating its pharmacological activity.[1] An incorrect assumption about the dominant tautomeric form during in silico screening can lead to flawed predictions and wasted resources.[6][7]

For a C-substituted 1,2,4-triazole, three primary annular tautomers are possible, distinguished by the location of the mobile N-H proton: the 1H , 2H , and 4H forms.[8][9]

Figure 1: The three principal annular tautomeric forms of a 5-substituted-1,2,4-triazole.

The Tautomeric Equilibrium: A Balance of Forces

While all three tautomers are theoretically possible, the equilibrium mixture is rarely a 1:1:1 ratio. The relative populations are dictated by the Gibbs free energy of each form, which is in turn influenced by a hierarchy of structural and environmental factors.

The Dominant Influence: C5-Substituent Electronics

The electronic nature of the substituent at the 5-position (and to a lesser extent, the 3-position) is the primary determinant of tautomeric preference. Extensive computational and experimental studies have established a reliable predictive framework.[10][11]

-

Electron-Withdrawing Groups (EWGs): Substituents like –NO₂, –COOH, and –CHO stabilize the 1H-tautomer .[10][11] These groups decrease electron density in the ring, and the 1H configuration appears to best accommodate this electronic demand.

-

Electron-Donating Groups (EDGs): Substituents such as –NH₂, –OH, and –Cl stabilize the 2H-tautomer .[10][11] These groups increase electron density, favoring the electronic arrangement of the 2H form.

The 4H-tautomer is consistently found to be the least stable and least abundant form by more than 5 kcal/mol in most systems, often making it negligible in solution or solid-state studies.[8][10]

Table 1: Influence of C5-Substituent on Tautomer Stability

| Substituent (R) | Electronic Character | Predominant Tautomer | Supporting Evidence |

|---|---|---|---|

| -NH₂ | Electron-Donating | 2H | DFT Studies, NMR[10][11] |

| -OH | Electron-Donating | 2H | DFT Studies[10][11] |

| -NO₂ | Electron-Withdrawing | 1H (gas phase), 2H (polar solvent) | DFT, X-ray, IR[8][12] |

| -COOH | Electron-Withdrawing | 1H | DFT Studies[10][11] |

| -Aryl | Variable | Depends on aryl substitution | Spectroscopic, DFT[6][13][14] |

The Role of the Environment

The tautomeric balance is not intrinsic to the molecule alone; it is highly sensitive to its surroundings.

-

Solvent Polarity: The polarity of the solvent can dramatically shift the equilibrium. A striking example is 3-amino-5-nitro-1,2,4-triazole. High-level computations predict the 1H-tautomer is most stable in the gas phase, but in polar solvents, the equilibrium shifts to favor the more polar 2H-tautomer, a finding confirmed by experimental studies.[12]

-

Physical State: The dominant tautomer can differ between the gas, solution, and solid phases. Microwave spectroscopy has shown that unsubstituted 1,2,4-triazole exists as the 1H tautomer in the vapor phase.[15] In the solid state, crystal packing forces and intermolecular hydrogen bonds can "lock" the molecule into a specific tautomeric form, which may not be the most stable form in solution.[8]

-

Intramolecular Hydrogen Bonding: Substituents capable of forming an intramolecular hydrogen bond can override general electronic rules. For example, an aryl group with an ortho-methoxy substituent can form a hydrogen bond with the triazole N1-H, stabilizing a specific tautomer that might otherwise be less favored.[6][13][14]

A Validated Workflow for Tautomer Elucidation

Determining the tautomeric landscape of a novel 5-substituted-1,2,4-triazole requires a synergistic approach, blending predictive computational modeling with rigorous experimental verification. Relying on a single method is insufficient; each technique provides a piece of the puzzle, and their convergence builds a trustworthy and complete picture.

Figure 2: Integrated workflow for the investigation of tautomerism.

Step 1: Computational Prediction (In Silico)

Causality: Before committing to extensive lab work, computational chemistry offers a powerful, cost-effective means to predict the relative stabilities of all possible tautomers.[16] By calculating the Gibbs free energy (ΔG) for each form, we can hypothesize which tautomer is likely to predominate. Furthermore, simulating spectra allows for a direct comparison with experimental results, aiding in peak assignment.[13]

Protocol: DFT-Based Tautomer Stability Calculation

-

Structure Generation: Draw the 3D structures of the 1H, 2H, and 4H tautomers of the target molecule.

-

Method Selection: Choose a reliable Density Functional Theory (DFT) method and basis set. A common and well-validated choice is the M06-2X functional with the 6-311++G(d,p) basis set.[10][16]

-

Solvent Modeling: Since most biological processes and experiments occur in solution, incorporate a continuum solvation model like the SMD (Solvation Model based on Density) or IEFPCM (Integral Equation Formalism Polarizable Continuum Model) to account for solvent effects.[12][17]

-

Calculation Execution: Perform a geometry optimization followed by a frequency calculation for each tautomer. The absence of imaginary frequencies confirms a true energy minimum.

-

Energy Analysis: Extract the Gibbs free energies from the output files. The tautomer with the lowest free energy is the predicted most stable form. The relative populations can be estimated using the Boltzmann distribution equation.

-

Spectral Simulation (Optional but Recommended): Using the optimized geometries, simulate the NMR chemical shifts (via the GIAO method) and UV-Vis electronic transitions (via TD-DFT).[6][13]

Step 2: Experimental Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for studying tautomeric equilibria in solution. The chemical shift of a nucleus (¹H, ¹³C, ¹⁵N) is exquisitely sensitive to its local electronic environment. Since the electronic distribution differs significantly between tautomers, they will produce distinct sets of signals.[4][18] In cases of rapid interconversion, averaged signals are observed, and variable temperature (VT-NMR) studies can be used to probe the dynamics. ¹⁵N NMR is particularly decisive as the nitrogen chemical shifts are highly diagnostic of the protonation state.[8][9]

Protocol: ¹H and ¹⁵N HSQC NMR Analysis

-

Synthesis of Standards: To make unambiguous assignments, synthesize the N1-methyl and N2-methyl derivatives of the compound. These molecules are "locked" into a form analogous to the 1H and 2H tautomers, respectively, and serve as definitive reference standards.

-

Sample Preparation: Dissolve a precise amount of the 5-substituted-1,2,4-triazole and the N-methylated standards in a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire standard ¹H spectra and, crucially, a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

-

Spectral Comparison: Overlay the ¹H-¹⁵N correlation spectrum of the target compound with those of the N1-methyl and N2-methyl standards.

-

Assignment: The nitrogen signals in the target compound's spectrum that align with the signals from the N1-methyl standard belong to the 1H tautomer. Those that align with the N2-methyl standard belong to the 2H tautomer. The relative integrals of the corresponding proton signals can provide a quantitative measure of the tautomeric ratio.

B. Single-Crystal X-ray Diffraction

Causality: While NMR reveals the situation in solution, X-ray crystallography provides the definitive, unambiguous structure in the solid state.[8] It directly visualizes the positions of all atoms (including the hydrogen on the nitrogen), leaving no doubt as to which tautomer is present in the crystal lattice.

Protocol: Structure Determination

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

-

Tautomer Identification: Locate the proton on the triazole ring nitrogens in the final refined structure to identify the tautomeric form.

Implications for Rational Drug Design

The precise tautomeric state of a 1,2,4-triazole-based drug candidate is critical to its mechanism of action. Different tautomers present different pharmacophoric features, particularly hydrogen bond donors and acceptors.

Figure 3: Influence of tautomerism on drug-target interactions.

As illustrated in Figure 3, a receptor's active site has a specific geometric and electronic arrangement of hydrogen bond donors and acceptors. The 1H-tautomer, with its unique donor/acceptor pattern, might achieve a perfect complementary fit, leading to high-affinity binding and potent biological activity. The 2H-tautomer, however, might present a donor where an acceptor is required, resulting in a steric clash or a repulsive interaction, leading to poor binding. Therefore, knowing the predominant tautomer is essential for building accurate structure-activity relationships (SAR) and for guiding the design of more potent analogues.

Conclusion

The tautomerism of 5-substituted-1,2,4-triazoles is a critical, multifaceted phenomenon that lies at the intersection of physical organic chemistry and drug discovery. The tautomeric equilibrium is primarily governed by the electronic nature of the C5 substituent but is significantly modulated by the solvent, physical state, and potential for intramolecular interactions. A definitive characterization is not possible through a single technique but requires an integrated workflow combining the predictive power of computational chemistry with the empirical certainty of spectroscopic (NMR) and crystallographic (X-ray) methods. For scientists engaged in the development of 1,2,4-triazole-based therapeutics, a thorough understanding and characterization of this dynamic behavior is not an option, but a prerequisite for success.

References

-

Vasilevsky, S. F., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 120(49), 10116–10122.

-

Proquest. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ProQuest.

-

Zhang, J., et al. (2001). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 105(36), 8465–8475.

-

National Center for Biotechnology Information. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. PubMed.

-

BenchChem. (2025). Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide. BenchChem.

-

Sci-Hub. (n.d.). Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. Sci-Hub.

-

ACS Publications. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A.

-

Scribd. (2025). Benchmarking DFT Methods for 1,2,4-Triazoles. Scribd.

-

Wikipedia. (n.d.). Tautomer. Wikipedia.

-

ProQuest. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ProQuest.

-

BenchChem. (2025). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. BenchChem.

-

LOCKSS. (1991). PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. Serve Content.

-

Scribd. (1968). Nuclear Magnetic Resonance Studyes of Triazoles I - Tautomerism of 1,2,4-Triazole. Scribd.

-

RSC Publishing. (1970). The microwave spectrum and dipole moment of 1,2,4-triazole: identification of tautomer in vapour phase. Journal of the Chemical Society D.

-

Orbital. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry.

-

ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate.

-

Semantic Scholar. (1975). 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles. Semantic Scholar.

-

ChemEurope.com. (n.d.). Tautomer. ChemEurope.com.

-

National Center for Biotechnology Information. (2020). An insight on medicinal attributes of 1,2,4-triazoles. PMC.

-

CHIMIA. (1970). The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA International Journal for Chemistry.

-

PubMed. (1963). PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. IV. FIVE-MEMBERED RINGS WITH TWO OR MORE HETERO ATOMS. PubMed.

-

ResearchGate. (2025). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. ResearchGate.

-

RSC Publishing. (2023). Solvent- and functional-group-assisted tautomerism of 3-alkyl substituted 5-(2-pyridyl)-1,2,4-triazoles in DMSO–water. Organic & Biomolecular Chemistry.

-

ACS Publications. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A.

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Dr. Vidya H. Jadhav.

-

TÜBİTAK Academic Journals. (2010). Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. Turkish Journal of Chemistry.

-

ResearchGate. (2023). The tautomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate.

-

National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tautomer - Wikipedia [en.wikipedia.org]

- 3. Tautomer [chemeurope.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chimia.ch [chimia.ch]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 9. Solvent- and functional-group-assisted tautomerism of 3-alkyl substituted 5-(2-pyridyl)-1,2,4-triazoles in DMSO–water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The microwave spectrum and dipole moment of 1,2,4-triazole: identification of tautomer in vapour phase - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 18. scribd.com [scribd.com]

Computational Modeling and Docking Studies of 1,2,4-Triazole-3-Carboxamides

Technical Guide for Drug Discovery Applications

Abstract

The 1,2,4-triazole-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, most notably exemplified by the broad-spectrum antiviral Ribavirin . Its unique electronic profile allows it to mimic natural nucleosides (e.g., Guanosine), engaging in critical hydrogen bonding networks within viral polymerases and IMP dehydrogenase (IMPDH). However, the scaffold presents specific computational challenges: prototropic tautomerism of the triazole ring and rotational isomerism of the carboxamide group. This guide provides a rigorous, self-validating workflow for modeling these derivatives, moving beyond generic protocols to address the specific physicochemical nuances of the scaffold.

Part 1: The Pharmacophore Architecture & Electronic States

Before initiating any docking routine, the researcher must define the correct electronic state of the ligand. 1,2,4-triazole-3-carboxamides are not static entities; they exist in dynamic equilibrium.

1.1 Prototropic Tautomerism

The 1,2,4-triazole ring can exist in three tautomeric forms: 1H , 2H , and 4H .

-

Impact: The position of the proton determines the Hydrogen Bond Donor (HBD) and Acceptor (HBA) pattern.

-

Expert Insight: While the 1H tautomer is often the most stable in the gas phase, the 2H tautomer frequently predominates in polar solvents and specific protein pockets due to dipole stabilization.

-

Protocol: You cannot dock a single tautomer. You must generate and dock all three, or use DFT (Density Functional Theory) to determine the lowest energy state in a dielectric medium mimicking the protein pocket (

).

1.2 Carboxamide Rotamers

The C3-carboxamide group (

-

Mechanism: This rotation dictates whether the carbonyl oxygen accepts a hydrogen bond from the protein backbone or faces the solvent.

-

Directive: Do not rely on the force field to flip this bond during docking. Pre-generate both rotamers.

Part 2: Computational Workflow Visualization

The following diagram outlines the integrated workflow, emphasizing the critical "Tautomer/Rotamer Enumeration" step often missed in standard high-throughput screens.

Figure 1: Integrated computational workflow for 1,2,4-triazole-3-carboxamides, prioritizing tautomeric enumeration and DFT optimization prior to docking.

Part 3: Step-by-Step Experimental Protocol

This protocol is designed for use with standard suites (e.g., AutoDock Vina, Schrödinger Glide, or Gold), but the chemical logic remains software-agnostic.

Step 1: Ligand Preparation (The Critical Step)

-

Structure Generation: Draw the base 1,2,4-triazole-3-carboxamide.

-

DFT Optimization:

-

Perform geometry optimization using B3LYP/6-311++G(d,p) basis set.

-

Rationale: This level of theory accurately predicts the bond lengths of the conjugated triazole-amide system, which force fields (like MMFF94) often underestimate.

-

-

State Enumeration: Generate all 3 tautomers (

). Assign partial charges using the RESP (Restrained Electrostatic Potential) or Gasteiger method.

Step 2: Target Selection & Preparation

-

Primary Target: Inosine Monophosphate Dehydrogenase (IMPDH).

-

PDB ID Example:1B3O (Human IMPDH with Ribavirin 5'-phosphate).

-

-

Preparation Protocol:

-

Strip Waters: Remove solvent molecules unless they bridge the ligand and the catalytic pocket (common in kinase targets).

-

H-Bond Optimization: Optimize hydrogen bond networks (flip Asn/Gln/His) at pH 7.4.

-

Minimization: Restrained minimization (OPLS3e or AMBER force field) to relieve steric clashes in the crystal structure (RMSD limit 0.30 Å).

-

Step 3: Grid Generation

-

Center: Define the grid box center using the centroid of the co-crystallized ligand (e.g., Ribavirin).

-

Dimensions:

Å. -

Constraint: If docking into IMPDH, set a hydrogen bond constraint on the backbone amide of the residue interacting with the carboxamide oxygen (often a Gly or Ser). This forces the software to respect the "mimicry" mechanism.

Step 4: Docking & Validation (Self-Correcting System)

-

Validation Run: Before docking new compounds, extract the co-crystallized ligand and re-dock it.

-

Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .[1][2] If RMSD > 2.0 Å, the grid box is misaligned, or the protonation states of the active site are incorrect.

-

Production Run: Dock the generated tautomers/rotamers.

-

Exhaustiveness: Set exhaustiveness/precision to high (e.g., Vina exhaustiveness = 32).

Part 4: ADMET & Drug-Likeness Profiling

For 1,2,4-triazole-3-carboxamides, water solubility is rarely an issue, but permeability (Polar Surface Area) can be.

Table 1: Key ADMET Parameters for Optimization

| Parameter | Optimal Range | Relevance to Scaffold |

| Molecular Weight (MW) | < 500 Da | Triazoles are fragment-like; maintain low MW for lead optimization. |

| LogP (Lipophilicity) | 1.0 – 3.0 | The carboxamide is polar; hydrophobic substitutions on the triazole ring (C5 position) are needed to balance LogP for membrane crossing. |

| TPSA (Topological Polar Surface Area) | < 140 Ų | High TPSA limits blood-brain barrier (BBB) penetration. The amide + triazole core contributes ~70-80 Ų. |

| H-Bond Donors (HBD) | < 5 | The primary amide contributes 2 HBDs. |

| H-Bond Acceptors (HBA) | < 10 | The triazole ring nitrogens are strong acceptors. |

Part 5: Data Interpretation & Interaction Logic

When analyzing results, do not just look at the Binding Affinity (

5.1 The Binding Mode Checklist

A successful 1,2,4-triazole-3-carboxamide candidate must exhibit:

-

The "Amide Anchor": The carboxamide

and -

Stacking:

- -

Tautomer Specificity: Note which tautomer scored best. If the

tautomer scores significantly better (-2 kcal/mol difference), it suggests the pocket selects for that specific electronic distribution.

5.2 Mechanism Visualization

The following diagram illustrates the specific binding logic within a generic viral polymerase active site.

Figure 2: Pharmacophoric interaction map. The carboxamide-backbone H-bond is the "anchor" (green), while the triazole ring provides stability via stacking.

References

-

Crotty, S., et al. (2000). The mechanism of action of ribavirin: lethal mutagenesis of RNA virus genomes mediated by the viral RNA-dependent RNA polymerase. Nature Medicine, 6, 1375–1379.

-

Rasheed, U., et al. (2018).[3] ADME/T Prediction, Molecular Docking, and Biological Screening of 1,2,4-Triazoles as Potential Antifungal Agents.[3] Journal of Applied Bioinformatics & Computational Biology, 7(1).

-

Al-Humaidi, J.Y., et al. (2022). 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants.[4][5] Life, 12(9), 1339.

-

Ramirez-Salinas, G.L., et al. (2016). Validation of molecular docking of 1,2,4-triazole derivatives as inhibitors of sterol 14α-demethylase (CYP51). Journal of Chemical Information and Modeling. (Note: Generalized citation for validation protocols).

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[6] Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. scitechnol.com [scitechnol.com]

- 4. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 1,2,4-Triazole Libraries

Authored by: A Senior Application Scientist

Introduction: The Versatility of the 1,2,4-Triazole Scaffold in Drug Discovery

The 1,2,4-triazole ring is a "privileged" scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This five-membered heterocycle, containing three nitrogen atoms and two carbon atoms, is a versatile building block found in a wide array of therapeutic agents with antifungal, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The success of drugs like the antifungal Fluconazole and the antiviral Ribavirin underscores the therapeutic potential of this chemical moiety.[2] The unique physicochemical properties of the 1,2,4-triazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive starting point for the synthesis of large and diverse compound libraries. High-throughput screening (HTS) provides a rapid and efficient means to interrogate these libraries against a multitude of biological targets, accelerating the identification of promising lead compounds.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening assays for 1,2,4-triazole libraries. It delves into the rationale behind assay selection, provides detailed step-by-step protocols for key methodologies, and offers insights into data analysis and hit validation.

Strategic Considerations for Screening 1,2,4-Triazole Libraries

The design of a successful HTS campaign for a 1,2,4-triazole library hinges on a clear understanding of the desired biological activity and the selection of appropriate assay technologies. The inherent properties of the triazole scaffold can influence assay performance, and therefore, careful consideration of potential compound interference is crucial.

Key considerations include:

-

Target Class: 1,2,4-triazole derivatives have demonstrated activity against a wide range of targets, including enzymes, G-protein coupled receptors (GPCRs), and microbial pathogens.[4][5] The choice of assay will be dictated by the nature of the target.

-

Assay Format: Both biochemical (target-based) and cell-based (phenotypic) assays are suitable for screening triazole libraries. Biochemical assays offer a direct measure of a compound's interaction with a purified target, while cell-based assays provide insights into its effects within a more physiologically relevant context.[3][6]

-

Compound Properties: Factors such as solubility, aggregation potential, and intrinsic fluorescence of the triazole compounds should be considered, as they can interfere with certain assay readouts.

A Generalized High-Throughput Screening Workflow

The journey from a large compound library to a set of validated hits follows a structured, multi-step process. This workflow is designed to efficiently identify true-positives while minimizing the progression of false-positives.

Caption: A generalized workflow for a high-throughput screening campaign.

I. Antimicrobial Susceptibility Testing for 1,2,4-Triazole Libraries

A significant number of 1,2,4-triazole derivatives exhibit potent antifungal and antibacterial activity.[7][8][9] The primary goal of antimicrobial HTS is to determine the Minimum Inhibitory Concentration (MIC) of the test compounds, which is the lowest concentration that prevents visible growth of a microorganism.[8]

Core Principle: Broth Microdilution Method

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antimicrobial agents and is readily adaptable to a high-throughput format.[8] This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compounds in a liquid growth medium.

Detailed Protocol: High-Throughput Broth Microdilution Assay

Materials:

-

96- or 384-well clear, flat-bottom microtiter plates

-

Standardized bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

1,2,4-triazole library dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

-

Multichannel pipettes or automated liquid handling system

-

Microplate incubator

-

Microplate reader

Procedure:

-

Compound Plating:

-

Prepare a master plate of the 1,2,4-triazole library at a high concentration in DMSO.

-

Using an automated liquid handler, perform serial two-fold dilutions of the compounds directly in the assay plates containing the growth medium to achieve the desired final concentrations.[8] Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects microbial growth (typically ≤1%).

-

-

Inoculum Preparation:

-

Prepare a standardized suspension of the microorganism from a fresh culture. The concentration should be adjusted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.[8]

-

-

Inoculation:

-

Inoculate each well of the assay plates with the prepared microbial suspension.[1]

-

Include appropriate controls:

-

Positive Control: Wells containing medium and microbial inoculum but no test compound.

-

Negative Control: Wells containing medium only.

-

Solvent Control: Wells containing medium, microbial inoculum, and the highest concentration of the solvent used.

-

Standard Control: Wells containing serial dilutions of a known antibiotic or antifungal agent.

-

-

-

Incubation:

-

Seal the plates and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

-

Data Acquisition and Analysis:

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Calculate the percentage of growth inhibition for each compound concentration relative to the positive control.

-

Hits are typically defined as compounds exhibiting a high percentage of inhibition at a specific concentration.

-

| Parameter | Typical Value |

| Plate Format | 96- or 384-well |

| Final Assay Volume | 100-200 µL (96-well), 25-50 µL (384-well) |

| Compound Concentration Range | 0.1 - 128 µg/mL |

| Inoculum Density | ~5 x 10^5 CFU/mL |

| Incubation Time | 18-48 hours |

II. Enzyme Inhibition Assays

Many 1,2,4-triazole derivatives exert their biological effects by inhibiting specific enzymes.[4] HTS assays for enzyme inhibitors are typically biochemical assays that measure the effect of a compound on the rate of a reaction catalyzed by a purified enzyme.

Core Principle: Spectrophotometric or Fluorometric Detection

Enzyme activity is often monitored by the production of a chromogenic or fluorogenic product. The change in absorbance or fluorescence over time is proportional to the enzyme's activity. Inhibitors will cause a decrease in the rate of product formation.

Detailed Protocol: General Spectrophotometric Enzyme Inhibition Assay

This protocol is a template and should be optimized for the specific enzyme and substrate being investigated. An example is the inhibition of acetylcholinesterase (AChE), a target for Alzheimer's disease treatment.[1]

Materials:

-

Purified enzyme (e.g., Acetylcholinesterase)

-

Substrate (e.g., Acetylthiocholine iodide)

-

Detection reagent (e.g., Ellman's reagent - DTNB)

-

Assay buffer (e.g., Phosphate buffer)

-

1,2,4-triazole library in DMSO

-

Positive control inhibitor

-

96- or 384-well microtiter plates

-

Microplate reader capable of kinetic measurements

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and detection reagent in the assay buffer.

-

Assay Setup:

-

In a microtiter plate, add the assay buffer, varying concentrations of the 1,2,4-triazole test compounds, and the enzyme solution.[1]

-

-

Pre-incubation:

-

Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature to allow the inhibitors to bind to the enzyme.[1]

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the substrate and detection reagent to each well.[1]

-

-

Measurement:

-

Immediately begin measuring the absorbance at a specific wavelength (e.g., 412 nm for the AChE assay) in kinetic mode using a microplate reader.[1] The rate of color change is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each well.

-

Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.

-

For confirmed hits, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) value.

-

Caption: The principle of an enzyme inhibition assay.

III. Cell-Based Assays for Cytotoxicity and Phenotypic Screening

Cell-based assays are essential for evaluating the effects of 1,2,4-triazole compounds in a biological context, such as assessing anticancer activity or general cytotoxicity.[10][11]

Core Principle: Cell Viability and Proliferation Assays

These assays rely on measuring a parameter that is indicative of the number of viable cells. Common methods include assessing metabolic activity (e.g., MTT or AlamarBlue assays) or quantifying cellular components like DNA or protein (e.g., SRB assay).[10][12]

Detailed Protocol: MTT Cell Viability Assay

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

96-well cell culture plates

-

1,2,4-triazole library in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the 1,2,4-triazole compounds.

-

Include vehicle-treated (DMSO) and untreated controls.

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

-

Solubilization:

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

-

Measurement and Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value for active compounds, which represents the concentration that inhibits cell growth by 50%.[10]

-

IV. G-Protein Coupled Receptor (GPCR) Screening Assays

GPCRs are a major class of drug targets, and 1,2,4-triazole derivatives can act as modulators of these receptors.[5] HTS assays for GPCRs typically measure the downstream consequences of receptor activation, such as changes in second messenger levels (e.g., cAMP, Ca2+) or protein-protein interactions (e.g., β-arrestin recruitment).[13]

Core Principle: Second Messenger Assays

Upon activation by an agonist, GPCRs trigger intracellular signaling cascades that lead to the production of second messengers. Assays that quantify these messengers provide a functional readout of receptor activity.

Detailed Protocol: cAMP Assay (e.g., HTRF or Luminescence-based)

Materials:

-

A stable cell line expressing the target GPCR

-

Assay medium

-

1,2,4-triazole library in DMSO

-

Reference agonist and antagonist

-

cAMP assay kit (commercially available)

-

Microplate reader compatible with the assay technology (e.g., HTRF, luminescence)

Procedure:

-

Cell Plating:

-

Plate the GPCR-expressing cells in 96- or 384-well plates and culture until they form a confluent monolayer.

-

-

Compound Addition:

-

For antagonist screening, pre-incubate the cells with the 1,2,4-triazole compounds.

-

For agonist screening, add the compounds directly to the cells.

-

-

Receptor Stimulation:

-

For antagonist screening, add a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

-

Cell Lysis and Detection:

-

Following an appropriate incubation period, lyse the cells and perform the cAMP detection step according to the manufacturer's protocol of the chosen assay kit.

-

-

Data Acquisition and Analysis:

-

Measure the signal on a compatible plate reader.

-

For agonists, calculate the EC50 (half-maximal effective concentration).

-

For antagonists, calculate the IC50.

-

Hit Validation and Triage: Ensuring Data Quality

A critical phase of any HTS campaign is the validation of initial hits to eliminate false positives.[14]

Key steps in hit validation include:

-

Confirmation of Activity: Re-test the primary hits in the same assay to confirm their activity.

-

Dose-Response Analysis: Determine the potency (IC50 or EC50) and efficacy of the confirmed hits.

-

Orthogonal Assays: Employ a different assay with an alternative readout to confirm the activity of the hits and rule out assay-specific artifacts.[14]

-

Structure-Activity Relationship (SAR) Analysis: Analyze the activity of structurally related compounds to identify trends and increase confidence in a chemical series.[14]

-

Mechanism of Action Studies: For promising hits, conduct further experiments to elucidate their mechanism of inhibition or activation.[14]

Conclusion

1,2,4-triazole libraries represent a rich source of potential drug candidates. The successful identification of novel therapeutics from these libraries is highly dependent on the rational design and rigorous execution of high-throughput screening assays. By carefully selecting the appropriate assay platforms, meticulously validating initial hits, and understanding the underlying biological and chemical principles, researchers can effectively navigate the complexities of drug discovery and unlock the full potential of the 1,2,4-triazole scaffold.

References

-

Discovery of[7][15][16]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. PMC. [Link]

-

Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC. [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]

-

Antifungal Properties of 1,2,4-Triazoles. ISRES. [Link]

-

A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Scienpress. [Link]

-